[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride

Checkpoint kinase 1 Fragment-based drug discovery Hinge-binding scaffold

[4-(9H-Purin-6-yl)morpholin-2-yl]methanamine dihydrochloride (CAS 1394770-01-4) is a purine–morpholine hybrid small molecule comprising a 9H-purin-6-yl core N-linked to a morpholine ring that carries a pendant aminomethyl group at the 2‑position, supplied as the dihydrochloride salt (C₁₀H₁₆Cl₂N₆O, MW 307.18 g·mol⁻¹, typical purity ≥ 95%). The compound is a racemic analogue of the (S)-enantiomer ligand ZYV co‑crystallised with checkpoint kinase 1 (Chk1/CHK1) and was originally disclosed as “compound 10” in a fragment‑based template‑screening campaign against Chk1.

Molecular Formula C10H16Cl2N6O
Molecular Weight 307.18 g/mol
Cat. No. B1431752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride
Molecular FormulaC10H16Cl2N6O
Molecular Weight307.18 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=NC=NC3=C2NC=N3)CN.Cl.Cl
InChIInChI=1S/C10H14N6O.2ClH/c11-3-7-4-16(1-2-17-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H
InChIKeyDLBMWQPDXUYSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [4-(9H-Purin-6-yl)morpholin-2-yl]methanamine Dihydrochloride: Core Structural Identity and Baseline Specifications


[4-(9H-Purin-6-yl)morpholin-2-yl]methanamine dihydrochloride (CAS 1394770-01-4) is a purine–morpholine hybrid small molecule comprising a 9H-purin-6-yl core N-linked to a morpholine ring that carries a pendant aminomethyl group at the 2‑position, supplied as the dihydrochloride salt (C₁₀H₁₆Cl₂N₆O, MW 307.18 g·mol⁻¹, typical purity ≥ 95%) . The compound is a racemic analogue of the (S)-enantiomer ligand ZYV co‑crystallised with checkpoint kinase 1 (Chk1/CHK1) and was originally disclosed as “compound 10” in a fragment‑based template‑screening campaign against Chk1 [1]. Its structural signature—a purine hinge‑binding motif combined with a 2‑aminomethylmorpholine substituent that engages the ribose‑binding pocket—distinguishes it from simpler purine–morpholine conjugates that lack this primary‑amine vector [2].

Why Generic Purine–Morpholine Scaffolds Cannot Substitute for [4-(9H-Purin-6-yl)morpholin-2-yl]methanamine Dihydrochloride in Kinase‑Focused Research


Simple 4-(9H-purin-6-yl)morpholine (CAS 2846‑96‑0) serves only as a hinge‑binding anchor in the Chk1 ATP‑site, with its morpholine oxygen making no specific polar contacts and delivering a weak IC₅₀ of 42 μM [1]. In contrast, the 2‑aminomethyl substituent present in the title compound enables a distinct network of polar interactions—direct hydrogen bonding to the Glu134 backbone carbonyl and water‑mediated contacts with Asn135 and Ser147 in the ribose‑binding pocket—that are entirely absent for the des‑aminomethyl analogue [2]. Generic substitution therefore loses the critical ribose‑pocket engagement that drives the 4.6‑fold potency gain (42 μM → 9.2 μM for the active (S)-enantiomer) and the retained ligand efficiency of 0.42 kcal mol⁻¹ heavy atom⁻¹, metrics that are essential when selecting a starting point for structure‑based optimisation of Chk1 or related kinase inhibitors [3].

Head‑to‑Head Quantitative Evidence: [4-(9H-Purin-6-yl)morpholin-2-yl]methanamine Dihydrochloride Versus Closest Structural Analogues


4.6‑Fold Gain in Chk1 Inhibitory Potency Over the Des‑Aminomethyl Purine–Morpholine (Compound 9 → Compound 10)

The title compound (racemic compound 10) was derived from the weakly active purine template 4-(9H-purin-6-yl)morpholine (compound 9) by introducing a primary aminomethyl group at the morpholine 2‑position [1]. In the published DELFIA® biochemical assay, compound 9 exhibited a Chk1 IC₅₀ of 42 μM [2]. For the resolved (S)-enantiomer of the title compound (PDB ligand ZYV), the IC₅₀ is 9.2 μM—a 4.6‑fold improvement in potency—while maintaining an identical ligand efficiency of 0.42 kcal mol⁻¹ heavy atom⁻¹ [3].

Checkpoint kinase 1 Fragment-based drug discovery Hinge-binding scaffold

Distinct Ribose‑Pocket Engagement Verified by X‑ray Crystallography

Co‑crystal structures of Chk1 with compound 9 (PDB 2WMQ) and compound 10 (PDB 2WMV) reveal fundamentally different binding modes [1]. The morpholine oxygen of compound 9 makes no specific protein contacts and is oriented passively toward the ribose pocket [2]. In contrast, the pendant primary amine of the title compound forms a direct hydrogen bond to the backbone carbonyl of Glu134 (2.8 Å), a water‑mediated interaction with Asn135, and an additional water‑mediated contact with Ser147 [3].

Structure-based drug design Ligand–protein interactions Kinase crystallography

Retained Ligand Efficiency During Potency Improvement—A Critical Metric for Fragment Advancement

Ligand efficiency (LE) is a key decision metric in fragment‑based programmes because it measures binding energy per heavy atom and penalises gratuitous molecular weight addition [1]. Both the initial template hit compound 9 and the title compound (compound 10) exhibit an LE of 0.42 kcal mol⁻¹ heavy atom⁻¹, despite the addition of the aminomethyl group (increase of 2 heavy atoms) [2]. By contrast, the subsequent pyrazolopyridine analogue 11 suffered an LE drop due to a less efficient substituent, requiring additional optimisation to recover LE [3].

Ligand efficiency Fragment-based screening Lead optimisation

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over the Free Base

The title compound is supplied as the dihydrochloride salt (C₁₀H₁₆Cl₂N₆O), whereas the direct synthetic product of the published route and the PDB ligand ZYV are the free base [1]. The free base carries a calculated LogP of −0.95 and a LogD₇.₄ of −2.24, indicating moderate hydrophilicity [2]; however, formation of the dihydrochloride salt introduces two ionisable chloride counterions that further enhance aqueous solubility, facilitating dissolution for biochemical assay preparation and in vivo formulation without requiring organic co‑solvents that may interfere with protein stability or cellular assays [3].

Salt selection Aqueous solubility Formulation

Established Synthetic Tractability and Commercial Availability at Multi‑Gram Scale

The published synthesis of the title compound proceeds via a single‑step nucleophilic aromatic substitution of 6‑chloropurine with racemic tert‑butyl morpholin‑2‑ylmethylcarbamate under microwave conditions (140 °C, NMP, Et₃N) followed by acidolytic Boc deprotection, delivering the free base in preparative yield after HPLC purification [1]. The compound is commercially catalogued by multiple reputable vendors (Sigma‑Aldrich, CymitQuimica, MolCore, ChemScene) at ≥ 95% purity in quantities ranging from 50 mg to gram‑scale, with documented storage conditions (room temperature, sealed dry) and shipping at ambient temperature . By comparison, many bespoke Chk1 inhibitor intermediates and the pyrazolopyridine analogues described in the same publication require multi‑step syntheses and are not available from stock [2].

Chemical procurement Scalability Research supply

High‑Impact Application Scenarios for [4-(9H-Purin-6-yl)morpholin-2-yl]methanamine Dihydrochloride Based on Verified Differentiation Evidence


Fragment‑Based Lead Generation Against Checkpoint Kinase 1 (Chk1)

The title compound is the optimal fragment‑growth starting point for Chk1 inhibitor programmes because it combines a validated purine hinge‑binding motif with a pre‑installed ribose‑pocket primary amine [1]. Its 4.6‑fold potency advantage over the parent 4‑(9H‑purin‑6‑yl)morpholine fragment (9.2 μM vs. 42 μM) while maintaining LE = 0.42 kcal mol⁻¹ HA⁻¹ means that subsequent synthetic elaboration can begin from a higher potency baseline without sacrificing molecular economy [2]. The co‑crystal structure (PDB 2WMV) provides a precise atomic roadmap—the amine engages Glu134, Asn135, and Ser147 while the morpholine oxygen points toward the ribose pocket exit, leaving vectors at the purine 2‑position and the morpholine 5‑/6‑positions available for further substitution toward the kinase specificity surface . Teams aiming to replicate or extend the Matthews et al. template‑screening workflow will find this compound the most advanced and best‑characterised purine fragment commercially available.

Selectivity Profiling of Purine‑Morpholine Chk1 Inhibitors Versus Other Kinases

Because the title compound binds Chk1 via a non‑classical purine orientation (N‑3/N‑9 hinge contacts rather than the N‑1/6‑NH₂ motif used by ATP), it offers a selectivity handle that distinguishes it from the majority of purine‑mimetic kinase inhibitors [1]. Laboratories conducting kinase selectivity panels can deploy this compound as a reference inhibitor to benchmark the contribution of the morpholine‑2‑aminomethyl substituent to Chk1 selectivity relative to off‑target kinases that accommodate only the traditional adenine‑like binding mode [2]. The availability of the dihydrochloride salt with consistent purity (≥ 95%) ensures reproducible IC₅₀ determination across multiple kinase assay formats and laboratories .

Chemical Biology Probe for DNA‑Damage Checkpoint Abrogation Studies

Chk1 inhibition abrogates the S and G₂/M DNA‑damage checkpoints and selectively sensitises p53‑deficient cancer cells to genotoxic agents [1]. While the title compound itself is a micromolar inhibitor, its well‑characterised binding mode and synthetic tractability make it an ideal parent scaffold for undergraduate and graduate medicinal chemistry projects focused on structure–activity relationship (SAR) exploration of the ribose pocket and specificity surface vectors [2]. Procurement of the racemic dihydrochloride salt provides a cost‑effective, immediately available starting material for combinatorial library synthesis aimed at improving potency while retaining the favourable ligand efficiency and physicochemical properties .

Crystallographic Fragment Screening and Soaking Experiments

The title compound’s rapid, single‑step synthetic accessibility from 6‑chloropurine and commercial morpholine building blocks makes it practical for laboratories that require in‑house resynthesis for crystallographic soaking campaigns [1]. The compound has already yielded a high‑resolution co‑crystal structure (2.01 Å, PDB 2WMV) with unambiguous electron density for both the purine core and the pendant aminomethyl group, demonstrating its suitability for soaking protocols without inducing crystal lattice disruption [2]. Researchers conducting fragment‑based screening by X‑ray crystallography can use this compound as a positive control to validate soaking conditions and as a reference for interpreting electron density of novel hits that may bind in overlapping poses .

Quote Request

Request a Quote for [4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.